molecular formula C16H11F5N4O4 B14269728 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine CAS No. 163668-80-2

9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine

Katalognummer: B14269728
CAS-Nummer: 163668-80-2
Molekulargewicht: 418.27 g/mol
InChI-Schlüssel: QOADHVVCYMEYIM-RRKCRQDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine is a synthetic nucleoside analog

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pentafluorophenoxy group and the deoxy-beta-D-erythro-pentofuranosyl moiety.

    Coupling Reaction: The pentafluorophenoxy group is then coupled with the purine base under specific reaction conditions, often involving a catalyst and a solvent.

    Purification: The final product is purified using techniques such as column chromatography to ensure the desired compound is obtained in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the production time and cost.

Analyse Chemischer Reaktionen

Types of Reactions

9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pentafluorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized nucleoside analogs.

Wissenschaftliche Forschungsanwendungen

9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a DNA or RNA analog, which can be used in genetic research and biotechnology.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine involves its incorporation into nucleic acids. This incorporation can disrupt normal cellular processes, leading to various biological effects. The compound may target specific enzymes or pathways involved in DNA replication and repair, making it a valuable tool for studying these processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Deoxy-beta-D-erythro-pentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one
  • N-(2-Deoxy-beta-D-erythro-pentofuranosyl) formamide

Uniqueness

Compared to similar compounds, 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine is unique due to the presence of the pentafluorophenoxy group. This group imparts distinct chemical and biological properties, making the compound particularly useful in specific research applications.

Eigenschaften

CAS-Nummer

163668-80-2

Molekularformel

C16H11F5N4O4

Molekulargewicht

418.27 g/mol

IUPAC-Name

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(2,3,4,5,6-pentafluorophenoxy)purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C16H11F5N4O4/c17-8-9(18)11(20)14(12(21)10(8)19)29-16-13-15(22-3-23-16)25(4-24-13)7-1-5(27)6(2-26)28-7/h3-7,26-27H,1-2H2/t5-,6+,7+/m0/s1

InChI-Schlüssel

QOADHVVCYMEYIM-RRKCRQDMSA-N

Isomerische SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3OC4=C(C(=C(C(=C4F)F)F)F)F)CO)O

Kanonische SMILES

C1C(C(OC1N2C=NC3=C2N=CN=C3OC4=C(C(=C(C(=C4F)F)F)F)F)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.